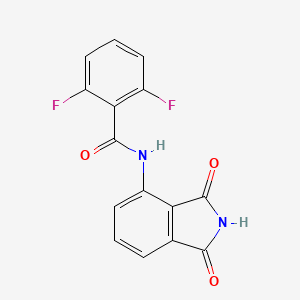

N-(1,3-dioxoisoindolin-4-yl)-2,6-difluorobenzamide

Description

Properties

IUPAC Name |

N-(1,3-dioxoisoindol-4-yl)-2,6-difluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8F2N2O3/c16-8-4-2-5-9(17)12(8)15(22)18-10-6-1-3-7-11(10)14(21)19-13(7)20/h1-6H,(H,18,22)(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVSPHNBLQKFSBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)NC(=O)C3=C(C=CC=C3F)F)C(=O)NC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8F2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-dioxoisoindolin-4-yl)-2,6-difluorobenzamide typically involves the reaction of phthalic anhydride with 2,6-difluoroaniline under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as acetic acid, and a catalyst, such as sulfuric acid. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-dioxoisoindolin-4-yl)-2,6-difluorobenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions, where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and alkylating agents are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound .

Scientific Research Applications

Targeted Protein Degradation

The compound acts by linking a ligand that binds to a target protein with a ligand that binds to an E3 ubiquitin ligase. This proximity facilitates the ubiquitination and subsequent proteasomal degradation of the target protein, effectively lowering its levels within the cell. This approach has shown promise in modulating protein levels associated with various disease states, including:

- Cancer : Particularly prostate cancer and other malignancies where aberrant protein expression contributes to tumorigenesis.

- Neurodegenerative Diseases : Potential applications in conditions like Kennedy's Disease where specific proteins need to be degraded to alleviate symptoms.

Cancer Treatment

The most significant therapeutic application of N-(1,3-dioxoisoindolin-4-yl)-2,6-difluorobenzamide lies in oncology. Research indicates that it can be utilized to target and degrade oncogenic proteins such as the androgen receptor (AR). The degradation of AR is crucial in treating prostate cancer, particularly in cases resistant to conventional therapies.

Case Study: Prostate Cancer

A study demonstrated that the use of bifunctional compounds similar to this compound led to a marked decrease in AR levels and subsequent tumor growth inhibition in preclinical models .

Modulation of Cereblon Protein

Cereblon is an E3 ubiquitin ligase that plays a role in various cellular processes. Compounds like this compound have been shown to modulate cereblon activity, which can lead to therapeutic benefits in diseases where cereblon is implicated. This modulation can influence the degradation of other target proteins involved in cellular signaling pathways relevant to cancer and other disorders .

Research Findings

Recent advancements have highlighted the potential of this compound in clinical settings:

Mechanism of Action

The mechanism of action of N-(1,3-dioxoisoindolin-4-yl)-2,6-difluorobenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and signaling pathways, leading to its anti-inflammatory and anticancer effects. For example, it may inhibit the activity of histone deacetylases (HDACs), which play a role in gene expression and cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide

- Structure : Differs in the position of the dioxoisoindolinyl group (2-yl vs. 4-yl) and the presence of a single fluorine at the benzamide’s 4-position instead of 2,6-difluorination.

- Synthesis : Synthesized from 4-fluorobenzohydrazide and phthalic anhydride in acetic acid, confirmed via single-crystal XRD .

- Properties: Crystallizes in monoclinic space group P2₁/n with hydrogen-bonded 3D frameworks. Exhibits anti-inflammatory, anticancer, and antidiabetic activities due to fluorobenzamide and isoindoline moieties .

- Applications: Primarily pharmaceutical, contrasting with agrochemical derivatives like teflubenzuron or novaluron.

Benzoylurea Derivatives (4h–4m)

- Structure : Feature a benzoylurea core with 2,6-difluorobenzamide and pyrimidinylthio substituents (e.g., Cl, F, Br, methyl groups) .

- Synthesis : Derived from N-(3-(((substituted pyrimidin-4-yl)thio)phenyl)carbamoyl)-2,6-difluorobenzamide precursors.

- Biological Activity : Antifungal and antibacterial properties, with activities influenced by halogen substituents. For example, compound 4j (5-bromo-2-chloropyrimidinyl) showed enhanced efficacy compared to 4k (unsubstituted pyrimidinyl) .

- Key Difference : The urea functional group (-NH-C(=O)-NH-) in these compounds contrasts with the direct amide linkage in the target compound, affecting binding affinity and metabolic stability.

Novaluron and Teflubenzuron

- Structure: Agrochemical benzoylureas. Novaluron includes a trifluoromethoxy group, while teflubenzuron has a 3,5-dichloro-2,4-difluorophenyl group .

- Applications : Insect growth regulators targeting chitin synthesis. Their 2,6-difluorobenzamide moiety enhances lipophilicity and membrane permeability .

- Divergence : The target compound’s dioxoisoindolinyl group may redirect its application toward pharmaceuticals rather than pest control.

N-(1-Chloro-9,10-dioxoanthracen-2-yl)-2,6-difluorobenzamide

- Structure : Combines a 2,6-difluorobenzamide with a dioxoanthracenyl group, creating a planar, conjugated system .

- However, toxicity predictions indicate possible hepatotoxicity, highlighting the need for structural optimization .

Comparative Data Table

Research Findings and Implications

- Pharmacological Potential: The dioxoisoindolinyl group in the target compound may enhance interactions with enzyme active sites (e.g., kinases or proteases) compared to benzoylureas, which primarily target insect chitin synthases .

- Synthetic Challenges : Introducing fluorine atoms and the dioxoisoindolinyl group requires precise control to avoid side reactions, as seen in the synthesis of analogous compounds .

- Toxicity Considerations : Structural similarities to liver-toxic anthracenyl derivatives () warrant thorough toxicity profiling .

Biological Activity

N-(1,3-dioxoisoindolin-4-yl)-2,6-difluorobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a complex structure that includes a dioxoisoindoline moiety and a difluorobenzamide group. Its molecular formula is , and it has a molecular weight of approximately 286.2 g/mol.

The compound's biological activity is primarily attributed to its ability to interact with various molecular targets:

- Inhibition of Enzymes : It may inhibit specific enzymes critical for the survival of cancer cells or pathogens.

- Receptor Modulation : The compound can modulate receptor activity, impacting cellular signaling pathways.

Antibacterial Activity

Recent studies have indicated that derivatives of benzamide compounds exhibit antibacterial properties. This compound has shown promising results against various bacterial strains, suggesting its potential as a new antibacterial agent.

Cytotoxicity

Cytotoxicity assays demonstrate that this compound can induce cell death in cancer cell lines. For instance, studies have reported IC50 values indicating effective inhibition of cell proliferation in certain tumor cells.

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial effects of this compound against Staphylococcus aureus and Escherichia coli. The compound showed significant inhibition zones in disk diffusion assays.

- Cytotoxicity in Cancer Cells : In vitro experiments on human breast cancer cells (MCF-7) revealed that the compound reduced cell viability by 70% at a concentration of 10 µM after 48 hours of treatment.

Research Findings

| Study | Findings |

|---|---|

| Study 1 | Significant antibacterial activity against S. aureus and E. coli with MIC values below 50 µg/mL. |

| Study 2 | IC50 of 10 µM in MCF-7 cancer cells indicating strong cytotoxic effects. |

| Study 3 | Mechanistic studies suggest apoptosis induction via caspase activation pathways. |

Q & A

Basic: What synthetic strategies are recommended for preparing N-(1,3-dioxoisoindolin-4-yl)-2,6-difluorobenzamide, and how can purity be ensured?

Methodological Answer:

Synthesis typically involves coupling 2,6-difluorobenzoyl chloride with a functionalized 1,3-dioxoisoindolin-4-amine precursor under anhydrous conditions. Key steps include:

- Amide Bond Formation : Use a base like triethylamine in tetrahydrofuran (THF) or dichloromethane (DCM) to neutralize HCl byproducts .

- Purification : Employ flash chromatography (e.g., silica gel, ethyl acetate/hexane gradient) to isolate the product, followed by recrystallization from ethanol or acetone for high-purity crystals .

- Analytical Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and characterize using , , and NMR spectroscopy .

Advanced: How can X-ray crystallography resolve conformational ambiguities in this compound derivatives?

Methodological Answer:

- Data Collection : Use a Bruker SMART APEX CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 298 K. Collect high-resolution data (θ range > 25°) to ensure completeness .

- Refinement : Apply SHELXL (via Olex2 interface) for structure solution. Address disordered groups (e.g., flexible substituents) using PART and ISOR commands, refining occupancy ratios (e.g., 0.67:0.33 for -CHF groups) .

- Hydrogen Bonding Analysis : Identify intermolecular interactions (e.g., N-H⋯O, C-H⋯F) using Mercury software. These bonds stabilize crystal packing and inform solubility/stability trends .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- Mass Spectrometry : Use ESI-MS to verify molecular weight (e.g., [M+H] peak at m/z 357.1) .

- IR Spectroscopy : Detect amide C=O stretches (~1650–1700 cm) and N-H bends (~1550 cm) .

Advanced: How do structural modifications at the 1,3-dioxoisoindolin-4-yl moiety affect bioactivity against bacterial targets like FtsZ?

Methodological Answer:

- Design Strategy : Replace the 1,3-dioxoisoindolin-4-yl group with hydrophobic side chains (e.g., alkyl halides, substituted benzyl) to enhance binding to FtsZ’s hydrophobic cleft. Synthesize derivatives via nucleophilic substitution or Suzuki coupling .

- Bioactivity Testing : Perform MIC assays against Staphylococcus aureus and Bacillus subtilis. Correlate activity with LogP values to assess hydrophobicity-driven potency .

- Structural Validation : Compare crystal structures (e.g., dihedral angles, hydrogen bonding) of active vs. inactive derivatives to identify critical conformational features .

Basic: What parameters are critical in designing toxicity studies for this compound in mammalian models?

Methodological Answer:

- Exposure Routes : Oral gavage (common for benzamide derivatives) at doses reflecting anticipated therapeutic ranges .

- Endpoints : Monitor organ weight changes (liver, spleen), hematological parameters (e.g., RBC count), and histopathology for chronic toxicity .

- Study Design : Conduct OECD-compliant two-generation rat studies to assess reproductive toxicity and embryo-fetal development in rabbits .

Advanced: How can researchers resolve contradictions in bioactivity data across 2,6-difluorobenzamide derivatives?

Methodological Answer:

- Systematic SAR Analysis :

- Structural Clustering : Group derivatives by substituent electronegativity, steric bulk, and lipophilicity .

- In Silico Modeling : Perform molecular docking (AutoDock Vina) to predict binding modes to FtsZ, prioritizing derivatives with high docking scores .

- Experimental Validation : Validate top candidates via X-ray crystallography (to confirm binding poses) and time-kill assays (to assess bactericidal vs. bacteriostatic effects) .

Basic: How do hydrogen bonding patterns in the crystal lattice influence physicochemical properties?

Methodological Answer:

- Stability : N-H⋯O hydrogen bonds (e.g., 2.89 Å, 158° angle) form infinite C(4) chains, reducing molecular mobility and enhancing thermal stability .

- Solubility : C-H⋯F interactions (3.2–3.5 Å) create layered packing, reducing aqueous solubility. Modify substituents to disrupt these interactions for improved bioavailability .

Advanced: What strategies optimize the synthesis of enantiomerically pure derivatives?

Methodological Answer:

- Chiral Resolution : Use chiral stationary phases (e.g., Chiralpak IA) for HPLC separation. Monitor enantiomeric excess via circular dichroism .

- Asymmetric Synthesis : Employ Evans auxiliaries or organocatalysts (e.g., L-proline) during amide coupling to induce chirality at the 1,3-dioxoisoindolin-4-yl moiety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.